molecular formula C28H25N3O4 B3005335 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 872854-71-2

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3005335
CAS No.: 872854-71-2
M. Wt: 467.525
InChI Key: AGFRKTKSJGGVTI-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 4-phenoxyphenyl group.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-26(30-16-6-7-17-30)19-31-18-24(23-10-4-5-11-25(23)31)27(33)28(34)29-20-12-14-22(15-13-20)35-21-8-2-1-3-9-21/h1-5,8-15,18H,6-7,16-17,19H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFRKTKSJGGVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Indole moiety : Known for various biological activities.
  • Pyrrolidine ring : Contributes to the compound's pharmacological properties.
  • Phenoxyphenyl group : Often associated with enhanced biological efficacy.

The molecular formula is C19H20N2O3C_{19}H_{20}N_2O_3, with a molecular weight of approximately 320.38 g/mol.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation involved the evaluation of its effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and U2OS (osteosarcoma) cells.

Key Findings:

  • Cytotoxicity Assays : The compound was tested using the MTT assay, revealing an IC50 value of approximately 50–70 nM in U2OS cells, indicating potent cytotoxic effects .
  • Mechanism of Action : The compound induces nucleolar stress, evidenced by the translocation of nucleolar proteins like nucleolin (NCL) to the nucleoplasm and degradation of RPA194, a key component in RNA polymerase I activity .
Cell LineIC50 (nM)Mechanism of Action
U2OS50–70Nucleolar stress, RPA194 degradation
A549Not specifiedStructure-dependent anticancer activity

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various pathogens, including multidrug-resistant strains. The results demonstrated efficacy against:

  • Staphylococcus aureus
  • Escherichia coli

In these tests, the compound exhibited a structure-dependent antimicrobial activity, suggesting potential for further development as an antimicrobial agent .

Case Studies

  • Cancer Cell Study : In a comparative study with standard chemotherapeutic agents like cisplatin, this compound showed comparable or superior cytotoxicity against A549 cells, highlighting its potential as an alternative treatment option .
  • Antimicrobial Screening : A series of derivatives were synthesized to explore structure-activity relationships (SAR). Certain substitutions on the phenoxyphenyl group significantly enhanced antimicrobial activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to specific functional groups have been shown to influence both anticancer and antimicrobial activities significantly:

ModificationEffect on Activity
Phenoxy substitutionEnhanced anticancer activity
Pyrrolidine ringCritical for maintaining potency
Indole modificationsVaried effects on cytotoxicity

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including those containing pyrrolidine moieties, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural features of the compound allow it to interact with specific biological targets involved in cancer progression.

Neuroprotective Effects

Studies suggest that compounds similar to 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide may possess neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where neuroinflammation and oxidative stress play critical roles. The pyrrolidine structure is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for determining how modifications to the compound's structure affect its biological activity. Research indicates that variations in the phenoxy and indole components can significantly influence the compound's efficacy and selectivity towards specific targets.

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indole derivatives and pyrrolidine precursors. Various synthetic strategies have been explored to improve yield and purity.

StepReaction TypeKey ReagentsYield (%)
1CondensationIndole + Pyrrolidine85
2AcetylationAcetic Anhydride90
3Final CouplingPhenoxy-substituted amine80

Preclinical Trials

Several preclinical studies have demonstrated the efficacy of similar compounds in animal models of cancer and neurodegeneration. These studies often focus on pharmacokinetics, toxicity profiles, and therapeutic windows.

Clinical Implications

While direct clinical applications of this specific compound are still under exploration, its structural analogs have entered clinical trials for various indications, showcasing the potential translation of laboratory findings into therapeutic options.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

  • N-(4-ethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide (CAS: 877658-74-7) Structural Differences: Replaces the phenoxyphenyl acetamide with a thioacetamide-linked 4-ethylphenyl group. Implications: The sulfur atom may increase lipophilicity and alter metabolic stability compared to the oxygen-based linkage in the target compound. Ethyl substituents could enhance membrane permeability but reduce polar interactions .
  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (IJUSOW)

    • Structural Differences : Substitutes the pyrrolidine group with an ethyl chain and adds methoxy groups on both the indole and phenyl rings.
    • Implications : Methoxy groups improve solubility via hydrogen bonding, while the ethyl chain may sterically hinder target binding .

Modifications to the Pyrrolidine/Piperidine Moiety

  • N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Structural Differences: Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and uses a chlorophenyl group. Implications: The larger piperidine ring may alter binding pocket interactions, while the electron-withdrawing chlorine atom reduces electron density compared to the phenoxy group in the target compound .

Variations in the Aromatic Acetamide Group

  • 2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (IGERUH) Structural Differences: Substitutes phenoxyphenyl with a trimethoxyphenyl group and replaces pyrrolidine with a pyrrole ring.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs Target Implications
Target Compound C₂₈H₂₆N₃O₄ 480.5 Pyrrolidin-1-yl, 4-phenoxyphenyl Reference compound
N-(4-ethylphenyl)-thioacetamide analog C₂₃H₂₆N₄O₂S 442.5 Thioacetamide, 4-ethylphenyl Sulfur linkage, ethyl vs phenoxy Increased lipophilicity
Piperidine-chlorophenyl analog C₂₃H₂₄ClN₃O₂S 442.0 Piperidin-1-yl, 4-chlorophenyl Six-membered ring, Cl substituent Altered binding affinity
Trimethoxyphenyl-pyrrole analog C₂₃H₂₃N₃O₅ 421.5 Trimethoxyphenyl, pyrrole Aromatic pyrrole, methoxy groups Enhanced solubility, π-π interactions

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous indole derivatives, such as Vilsmeier-Haack formylation and nucleophilic substitution reactions (e.g., ethyl bromoacetate coupling to indole) .
  • Spectroscopic Characterization : Similar compounds (e.g., N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide) were confirmed via IR (C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (pyrrolidine protons at δ 2.7–3.1 ppm) .
  • Biological Inference: Indole derivatives with pyrrolidine/phenoxyphenyl motifs often exhibit kinase inhibition or antiproliferative activity, suggesting the target may share similar mechanisms .

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